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Compound of Interest

Compound Name: 1,3-Hexanediol

Cat. No.: B1295985 Get Quote

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Hexanediol

Introduction
1,3-Hexanediol (CAS No: 21531-91-9) is a diol—an organic compound containing two

hydroxyl (-OH) groups. Its molecular structure lends it to a variety of applications, including as a

solvent, a preservative, and a key intermediate in chemical synthesis. For researchers,

scientists, and drug development professionals, a thorough understanding of its

thermodynamic properties is crucial. These properties govern its behavior in formulations,

influence reaction kinetics, and are essential for process design, safety assessments, and

ensuring the stability and efficacy of final products. This guide provides a detailed overview of

the core thermodynamic properties of 1,3-Hexanediol, outlines a representative experimental

protocol for their determination, and presents logical and experimental workflows through

visualization.

Core Thermodynamic and Physical Properties
The physical and thermodynamic data for 1,3-Hexanediol are summarized below. The data

has been compiled from various chemical databases and literature sources. It is important to

note that some values are estimated based on computational methods, such as the Joback

method, and may differ from experimental findings.

Table 1: Key Physical and Thermodynamic Properties of
1,3-Hexanediol
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Property Value Units Source

Molecular Formula C₆H₁₄O₂ - [1][2][3]

Molecular Weight 118.176 g/mol [1]

Boiling Point 221.7 - 228.2 °C [1][4]

Melting Point

(estimated)
26.38 °C [1][4]

Density (at 20°C) 0.961 g/cm³ [1][2]

Flash Point 106.1 °C [1][2][4]

Vapor Pressure (at

25°C)
0.0145 mmHg [1][2]

Enthalpy of

Vaporization (ΔvapH°)
61.92 kJ/mol [4][5]

Enthalpy of Fusion

(ΔfusH°)
15.95 kJ/mol [4][5]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-276.44 kJ/mol [5]

Standard Enthalpy of

Formation (hf)
-476.91 kJ/mol [5]

Table 2: Temperature-Dependent Ideal Gas Heat
Capacity (Cp,gas) of 1,3-Hexanediol (Joback Method)
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Temperature (K)
Ideal Gas Heat Capacity
(J/mol·K)

Source

520.60 255.37 [4][5]

547.29 264.02 [5]

573.99 272.33 [5]

600.68 280.32 [5]

627.37 287.99 [5]

654.07 295.34 [5]

680.76 302.40 [5]

Table 3: Temperature-Dependent Dynamic Viscosity of
1,3-Hexanediol (Joback Method)

Temperature (K) Dynamic Viscosity (Pa·s) Source

264.02 0.2498961 [5]

306.78 0.0251069 [5]

349.55 0.0044260 [5]

392.31 0.0011391 [5]

435.07 0.0003828 [5]

477.84 0.0001564 [5]

520.60 0.0000740 [5]

Experimental Protocols: Combustion Calorimetry
Determining the standard enthalpy of formation (ΔfH°) is fundamental to understanding the

energetics of a compound. A primary method for this is combustion calorimetry. While specific

protocols for 1,3-Hexanediol are not readily available, the following is a detailed,
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representative methodology based on established procedures for similar organic liquids like

vicinal diols.[6]

Objective: To determine the standard enthalpy of combustion of liquid 1,3-Hexanediol, from

which the standard enthalpy of formation can be calculated using Hess's Law.

Materials and Equipment:

High-purity 1,3-Hexanediol sample

Oxygen bomb calorimeter (e.g., a Parr-type isoperibol calorimeter)

Platinum crucible

Combustible sample container (e.g., gelatin capsule)

Fuse wire (e.g., platinum or nickel-chromium)

High-pressure oxygen source (99.5%+ purity)

Calorimeter jacket with a temperature-controlled water bath

High-precision digital thermometer (resolution of ±0.0001 K)

Analytical balance (precision of ±0.01 mg)

Benzoic acid (as a standard for calibration)

Methodology:

Calorimeter Calibration:

The energy equivalent of the calorimeter system (ε_calorimeter_) is determined by

combusting a certified sample of benzoic acid.

A precisely weighed pellet of benzoic acid (approx. 1 g) is placed in the crucible.

The bomb is assembled, purged of air, and filled with high-purity oxygen to a pressure of

approximately 30 atm.
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The bomb is submerged in a known mass of water in the calorimeter vessel.

The sample is ignited, and the temperature change (ΔT) of the water is recorded with high

precision until thermal equilibrium is reached.

The energy equivalent is calculated using the known enthalpy of combustion of benzoic

acid and the measured temperature rise.

Sample Preparation:

A precise mass (typically 0.5 - 0.8 g) of liquid 1,3-Hexanediol is weighed into a

combustible container.

The container is sealed to prevent evaporation and placed in the platinum crucible within

the bomb.

A fuse wire of known mass and length is connected to the ignition electrodes, ensuring it is

in contact with the sample.

Combustion Procedure:

The bomb is sealed, purged, and pressurized with oxygen as in the calibration step.

A small, known volume of distilled water (approx. 1 mL) is added to the bomb beforehand

to ensure all acids formed during combustion (e.g., nitric acid from residual nitrogen) are in

solution.

The bomb is placed in the calorimeter, and the system is allowed to reach thermal

equilibrium.

The sample is ignited by passing a current through the fuse wire.

The temperature is recorded at regular intervals before ignition (fore-period), during the

reaction (main period), and after the reaction until a steady state is observed (after-period)

to correct for heat exchange with the surroundings.

Data Analysis and Calculation:
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The corrected temperature rise (ΔT_corr_) is determined from the temperature-time data.

The total heat released (q_total_) is calculated: q_total_ = ε_calorimeter_ × ΔT_corr_.

Corrections are made for the heat of combustion of the fuse wire and the formation of

nitric acid (determined by titration of the bomb washings).

The standard internal energy of combustion (Δ_c_U°) is calculated from the corrected heat

release and the mass of the sample.

The standard enthalpy of combustion (Δ_c_H°) is then calculated using the relationship:

Δ_c_H° = Δ_c_U° + Δn_gas_RT, where Δn_gas_ is the change in the number of moles of

gas in the combustion reaction.

Finally, the standard enthalpy of formation (Δ_f_H°) of 1,3-Hexanediol is calculated using

Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Visualizations
Logical Relationships of Thermodynamic Properties
The following diagram illustrates the interconnectedness of key thermodynamic properties and

their relationship to the physical state of a substance.
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Fundamental Properties

State Functions

Phase Transitions

Temperature (T)

Enthalpy (H)
 dH = CpdT

Entropy (S)

 dS = (Cp/T)dT

Heat Capacity (Cp)

Pressure (P)

Gibbs Free Energy (G)

 dG = VdP - SdT

Volume (V)

Vaporization
ΔH_vap

Fusion
ΔH_fus

 G = H - TS

ΔS_vap = ΔH_vap / T_b

ΔS_fus = ΔH_fus / T_m

ΔG_vap = 0 at equilibrium

ΔG_fus = 0 at equilibrium

Sublimation

Click to download full resolution via product page

Caption: Interrelationships between fundamental properties, state functions, and phase

transitions.

Experimental Workflow: Combustion Calorimetry
This diagram outlines the major steps involved in determining the enthalpy of formation using a

bomb calorimeter.
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Preparation & Calibration

Combustion Run

Data Analysis

arrow 1. Weigh Sample &
Fuse Wire

2. Assemble Bomb
(add water)

4. Pressurize Bomb
with Oxygen

3. Calibrate with
Benzoic Acid

8. Calculate Corrected
Temperature Rise (ΔT)

Provides Energy
Equivalent (ε_cal)

5. Equilibrate in
Calorimeter

6. Ignite Sample

7. Record Temperature
vs. Time Data

9. Apply Corrections
(fuse, acid formation)

10. Calculate ΔcH°

11. Calculate ΔfH°
(Hess's Law)

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of formation using combustion calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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